1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds.
Decarboxylation: This process involves the removal of a carboxyl group from a molecule, often using heat or a chemical reagent.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid can be compared with similar compounds like:
1-(4-Bromophenyl)cyclobutanecarboxylic acid: This compound has a similar structure but lacks the fluorine atom.
1-(2-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which can influence its reactivity and applications .
Properties
Molecular Formula |
C11H10BrFO2 |
---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
IZMRFAAQUGIPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O |
Origin of Product |
United States |
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